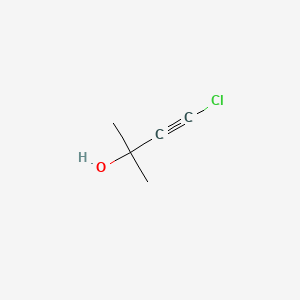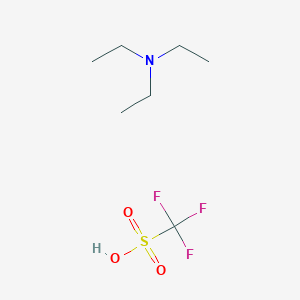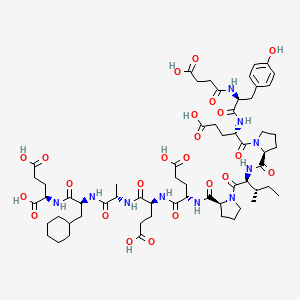
3-Butyn-2-ol, 4-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-ol, 4-chloro-2-methyl- is an organic compound with the molecular formula C₅H₇ClO. It is a derivative of 3-butyn-2-ol, where a chlorine atom is substituted at the fourth position and a methyl group at the second position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
3-Butyn-2-ol, 4-chloro-2-methyl- can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with sodium hypochlorite in a two-phase system consisting of water and benzene . This method involves the chlorination of the alkyne, resulting in the formation of the desired compound.
Chemical Reactions Analysis
3-Butyn-2-ol, 4-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amines, to form different derivatives.
Addition: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, or other electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyn-2-ol, 4-chloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkynes and chlorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 4-chloro-2-methyl- involves its reactivity due to the presence of the alkyne and chlorine functional groups. The alkyne group can participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
3-Butyn-2-ol, 4-chloro-2-methyl- can be compared with other similar compounds, such as:
3-Butyn-2-ol: The parent compound without the chlorine and methyl substitutions.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the chlorine atom.
4-Chloro-3-butyn-2-ol: Similar structure but lacks the methyl group.
The uniqueness of 3-Butyn-2-ol, 4-chloro-2-methyl- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
29552-15-6 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-chloro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H7ClO/c1-5(2,7)3-4-6/h7H,1-2H3 |
InChI Key |
MEPXEEKWGQKRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)


